molecular formula C18H14ClN3O2 B2860952 (E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide CAS No. 2035007-91-9

(E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide

Cat. No. B2860952
CAS RN: 2035007-91-9
M. Wt: 339.78
InChI Key: YSBVAVCHJGRZPH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide, also known as CPMA, is a synthetic compound that has attracted interest in the scientific community due to its potential therapeutic applications. CPMA is a small molecule that belongs to the class of acrylamide derivatives and has been shown to possess various biological activities.

Scientific Research Applications

Chemistry and Biochemistry of Acrylamide

Acrylamide is used industrially to produce polyacrylamide, which has applications in soil conditioning, wastewater treatment, cosmetics, paper, and textile industries, as well as in laboratory settings for protein separation by electrophoresis. The formation of acrylamide in foods during processing, under conditions that induce Maillard browning products, has heightened interest in its chemistry, biochemistry, and safety. Studies have explored its environmental and dietary sources, mechanisms of formation in food, and impact on human health, including the need for understanding its formation and distribution in food and its potential health risks (Friedman, 2003).

Analytical and Mechanistic Aspects of Acrylamide Formation

Research has focused on the analytical and mechanistic understanding of acrylamide formation in foods, particularly in the context of industrial applications. Efforts have been made to elucidate chemical routes of formation during food preparation and processing, contributing towards a better understanding of acrylamide's presence in heat-treated carbohydrate-rich foods and its potential health implications. This knowledge aids in assessing dietary exposure and developing strategies to reduce acrylamide levels in food products (Taeymans et al., 2004).

Reduction and Toxicity Mitigation of Acrylamide

The review by Friedman and Levin (2008) presents various strategies to reduce the dietary acrylamide burden, including selecting food varieties with low levels of precursors, modifying processing conditions, and applying food ingredients that prevent acrylamide formation. Furthermore, it discusses methods to mitigate in vivo toxicity, highlighting the importance of a comprehensive approach to minimizing acrylamide content in the diet without compromising food quality and safety (Friedman & Levin, 2008).

Coordination Chemistry of Acrylamide

The coordination chemistry of acrylamide with transition metals is explored in the review by Girma et al. (2005), providing insights into acrylamide's role in biological systems and its potential health effects. This area of research is relevant for understanding the interactions between acrylamide and biologically relevant metal ions, which could elucidate the mechanisms of acrylamide metabolism and its health effects (Girma et al., 2005).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-14-5-2-1-4-13(14)7-8-17(23)22-12-15-18(21-10-9-20-15)16-6-3-11-24-16/h1-11H,12H2,(H,22,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBVAVCHJGRZPH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=NC=CN=C2C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=NC=CN=C2C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide

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